molecular formula C15H21N5O4S B2824236 N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1448137-37-8

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,5-dimethylisoxazole-4-sulfonamide

Numéro de catalogue: B2824236
Numéro CAS: 1448137-37-8
Poids moléculaire: 367.42
Clé InChI: SPXAWPTVHUTWQB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3,5-dimethylisoxazole-4-sulfonamide is a heterocyclic sulfonamide compound characterized by a pyrimidine core substituted with methyl groups at the 4- and 6-positions and a morpholine ring at the 2-position. The sulfonamide group bridges the pyrimidine ring to a 3,5-dimethylisoxazole moiety. The isoxazole sulfonamide moiety may enhance metabolic stability and binding affinity compared to simpler sulfonamide derivatives.

Propriétés

IUPAC Name

N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O4S/c1-9-13(19-25(21,22)14-11(3)18-24-12(14)4)10(2)17-15(16-9)20-5-7-23-8-6-20/h19H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXAWPTVHUTWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCOCC2)C)NS(=O)(=O)C3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Structural Similarities and Differences

The compound N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide () shares key structural features with the target compound:

  • Core pyrimidine ring : Both compounds feature a pyrimidine core with a morpholine substituent.
  • Sulfonamide linkage : Both include sulfonamide groups, though their positions and substituents differ.

Key structural differences :

Feature Target Compound Compound
Pyrimidine substitution 4,6-dimethyl 5-bromo
Sulfonamide attachment Direct linkage to 3,5-dimethylisoxazole Sulfanyl (S-) linkage to 4-methoxyphenyl and 2,4,6-trimethylbenzenesulfonamide
Aromatic substituents 3,5-dimethylisoxazole Methoxyphenyl and trimethylbenzene

The bromo group in ’s compound introduces steric and electronic effects distinct from the methyl groups in the target compound. Bromine’s higher molecular weight and electronegativity may influence solubility and reactivity, whereas methyl groups enhance lipophilicity and metabolic stability.

Implications of Substituent Variations

  • Bioactivity : The 3,5-dimethylisoxazole in the target compound likely improves metabolic stability compared to the thioether (sulfanyl) group in ’s compound, as thioethers are prone to oxidative metabolism.
  • Synthetic Accessibility : The direct sulfonamide linkage in the target compound might simplify synthesis compared to the sulfanyl-bridged structure in , which requires additional steps for sulfur incorporation.

Pharmacopeial Compounds with Sulfonamide Motifs

Compounds listed in and (e.g., thiazolylmethyl carbamates and peptide-like sulfonamides) share sulfonamide groups but differ in core structure. For example, (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate () incorporates a thiazole ring and peptide backbone, highlighting the diversity of sulfonamide applications. These compounds likely target different biological pathways (e.g., protease inhibition) compared to pyrimidine-based analogs.

Q & A

Q. Q1. What are the critical steps for synthesizing N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,5-dimethylisoxazole-4-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including sulfonamide coupling and pyrimidine ring functionalization. Key steps include:

Sulfonamide Formation : Reacting 3,5-dimethylisoxazole-4-sulfonyl chloride with the pyrimidine precursor under basic conditions (e.g., pyridine or triethylamine) in anhydrous THF.

Morpholine Substitution : Introducing the morpholine moiety via nucleophilic aromatic substitution (SNAr) under controlled temperature (60–80°C) and inert atmosphere.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product.
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Adjust solvent polarity (e.g., DMF for high-temperature reactions) and catalyst loading (e.g., palladium for cross-coupling steps) .

Q. Q2. How can the crystal structure of this compound be resolved, and which software tools are recommended for refinement?

Methodological Answer :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Grow high-quality crystals via slow evaporation (e.g., dichloromethane/methanol).
  • Data Collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at low temperature (100 K) to reduce thermal motion.
  • Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust algorithms for handling disordered moieties (e.g., morpholine ring) and anisotropic displacement parameters. For initial structure solution, SHELXD or OLEX2 integration is recommended .

Advanced Research Questions

Q. Q3. How can researchers address contradictory results in pharmacological studies of this compound (e.g., conflicting binding affinity data across assays)?

Methodological Answer : Contradictions may arise from assay variability (e.g., cell-based vs. biochemical assays) or compound stability. Mitigation strategies include:

Control for Degradation : Perform stability studies (HPLC-MS under physiological pH/temperature) to rule out decomposition.

Orthogonal Assays : Validate binding affinity using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).

Statistical Analysis : Apply mixed-effects models to account for batch variability or use bootstrapping to assess confidence intervals (see longitudinal SEM frameworks in ).

Q. Q4. What computational strategies are effective for predicting the compound’s interaction with biological targets, and how can divergent modeling results be reconciled?

Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Glide with flexible receptor docking to account for induced-fit effects.
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding mode stability.
  • Divergence Analysis :
    • Compare receptor-response models (e.g., single-receptor vs. multi-receptor agonistic profiles) to identify bias from methodological assumptions.
    • Apply meta-analysis frameworks (e.g., multidimensional scaling) to integrate wet-lab and computational datasets, as demonstrated in hybrid odorant receptor studies .

Q. Q5. How should researchers design longitudinal studies to evaluate the compound’s chronic toxicity while controlling for confounding variables?

Methodological Answer :

  • Experimental Design :
    • Use a three-wave panel design (baseline, 1-week, 1-year intervals) to capture acute vs. chronic effects.
    • Include control groups (vehicle-only and structurally similar analogs) to isolate toxicity mechanisms.
  • Data Analysis :
    • Apply structural equation modeling (SEM) with time-lagged covariates (e.g., body weight, organ histopathology).
    • Test factorial invariance across time points to ensure measurement consistency (e.g., configural and residual invariance checks) .

Data Contradiction & Validation

Q. Q6. What statistical approaches are suitable for resolving discrepancies in crystallographic data (e.g., varying bond length/angle reports)?

Methodological Answer :

  • Cross-Validation : Compare data from multiple crystals to rule out lattice defects.
  • Robust Refinement : Use SHELXL’s restraints (e.g., DFIX, SIMU) to handle disordered regions while preserving geometric accuracy.
  • Meta-Analysis : Aggregate data from the Cambridge Structural Database (CSD) to benchmark bond parameters against similar morpholine-pyrimidine derivatives .

Q. Q7. How can researchers validate the compound’s metabolic stability when in vitro and in vivo data conflict?

Methodological Answer :

  • In Vitro-In Vivo Extrapolation (IVIVE) : Use hepatocyte microsomal assays (human/rat) to predict clearance rates, then validate via LC-MS/MS plasma profiling in rodent models.
  • Mechanistic Modeling : Apply physiologically based pharmacokinetic (PBPK) models (e.g., GastroPlus) to reconcile differences in absorption/metabolism pathways .

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